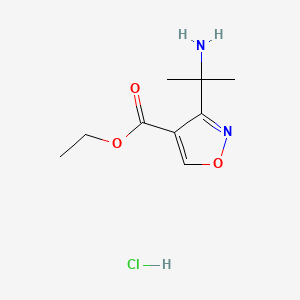
Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is a chemical compound with a unique structure that includes an oxazole ring, an amino group, and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino group and ester functionality. One common method involves the cyclization of a suitable precursor, such as an α-halo ketone, with an amino acid derivative under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amino group and ester functionality can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amino alcohols or other reduced heterocycles.
Scientific Research Applications
Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and amino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to oxazoles, thiazoles contain a sulfur atom in the ring and exhibit diverse biological activities.
Pyrimidines: These compounds have a six-membered ring with two nitrogen atoms and are widely used in medicinal chemistry.
Quinolones: Known for their antibacterial properties, quinolones have a bicyclic structure with a nitrogen atom.
Uniqueness
Ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2O3 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-4-13-8(12)6-5-14-11-7(6)9(2,3)10;/h5H,4,10H2,1-3H3;1H |
InChI Key |
QOJLEDCYIDQLER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



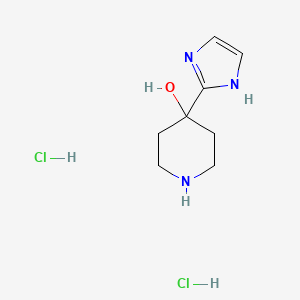
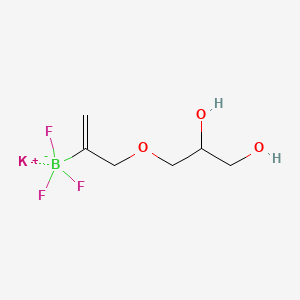


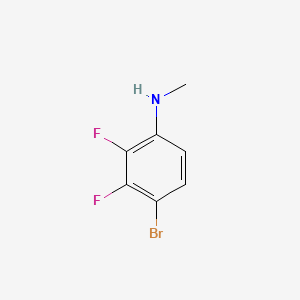
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)



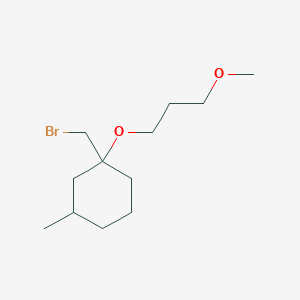
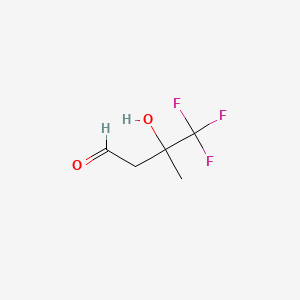
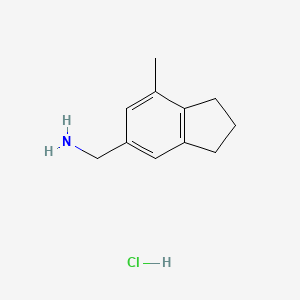
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
